

# 4-Chloro-1-methyl-1H-indole safety data sheet (SDS)

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## Compound of Interest

Compound Name: 4-Chloro-1-methyl-1H-indole

CAS No.: 77801-91-3

Cat. No.: B3284055

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## Technical Monograph: 4-Chloro-1-methyl-1H-indole

CAS: 13523-98-3 | Formula:  $C_9H_8ClN$  | MW: 165.62 g/mol [1]

### Part 1: Molecular Profile & Strategic Utility[1][2]

The Scaffold: **4-Chloro-1-methyl-1H-indole** represents a privileged scaffold in medicinal chemistry, distinct from its C5, C6, or C7 halogenated isomers.[1] The C4-position on the indole ring sits in the "bay region" relative to the C3 substituent, creating unique steric and electronic environments.[1]

Why It Matters in Drug Discovery:

- The "Magic Chloro" Effect: In drug design, the introduction of a chlorine atom often enhances lipophilicity (logP) and metabolic stability without the steric bulk of a bromine or iodine atom. [1] At the C4 position, the chlorine atom can block metabolic oxidation at a typically reactive site.[1]

- N-Methylation: The N-methyl group removes the acidic N-H proton (pKa ~16 in DMSO for parent indole), preventing non-specific hydrogen bonding and improving membrane permeability.[1]
- Orthogonal Reactivity: This molecule offers two distinct vectors for functionalization:[1]
  - C2-Proton: Highly acidic due to the inductive effect of the adjacent nitrogen, allowing for directed lithiation.[1]
  - C4-Chloride: A handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), though it requires more active catalyst systems than bromides.[1]

## Part 2: Critical Safety & Toxicology Architecture

Hazard Classification (GHS/CLP): This compound is classified primarily as an Irritant, but its lipophilic nature requires strict exposure controls to prevent systemic absorption.[1]

Hazard Code	Description	Mechanism of Action
H315	Causes skin irritation	Lipophilic penetration of the stratum corneum, leading to local inflammation.[1]
H319	Causes serious eye irritation	Direct interaction with mucosal membranes; high risk of corneal opacity if untreated.[1]
H335	May cause respiratory irritation	Inhalation of dust/aerosol irritates the upper respiratory tract (mucous membranes).[1]
H302 (Predicted)	Harmful if swallowed	Indoles can act as CNS depressants or disrupt serotonergic pathways upon high systemic load.[1]

Expert Handling Insight: Unlike simple inorganic salts, **4-chloro-1-methyl-1H-indole** is an organic heterocycle with significant lipid solubility.[1] Nitrile gloves alone are insufficient for prolonged contact. The compound can permeate thin nitrile (<4 mil) in under 15 minutes.[1]

- Recommendation: Use double-gloving (Nitrile over Laminate) or change gloves immediately upon splash contact.[1]

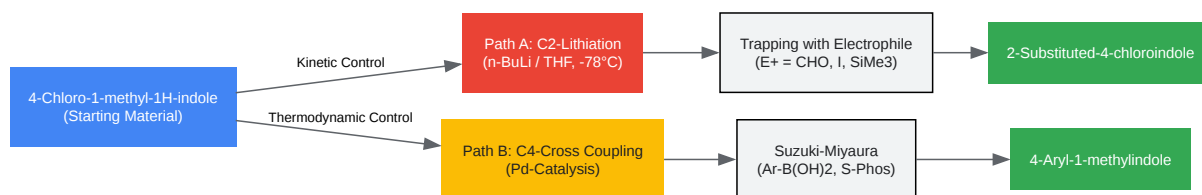
## Part 3: Technical Specifications

Property	Value	Notes
Appearance	Off-white solid or viscous oil	Low melting point; state depends on purity and ambient temp.[1][2]
Melting Point	40–45 °C (Estimated)	Often supercools to an oil.[1]
Boiling Point	~290 °C (Predicted)	Do not distill at atmospheric pressure (decomposition risk). [1]
Solubility	DMSO, DCM, Ethyl Acetate	Insoluble in water.[1]
Storage	2–8 °C, Inert Atmosphere	Light sensitive.[1] Store under Argon/Nitrogen.[1]

## Part 4: Synthetic Workflows & Reactivity[1][2]

### A. Reactivity Logic Map

The following diagram illustrates the divergent synthetic pathways available for this scaffold.



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Figure 1: Divergent reactivity pathways.[1] Path A utilizes the acidity of the C2 proton.[1] Path B utilizes the C4-Cl handle, requiring specialized phosphine ligands (e.g., S-Phos, X-Phos) to

activate the aryl chloride.

## B. Protocol: Regioselective C2-Lithiation

Objective: Functionalize the C2 position while preserving the C4-chlorine.[1] Rationale: The N-methyl group blocks N-deprotonation, directing the strong base (n-BuLi) to the C2 position, which is the most acidic proton remaining.

Reagents:

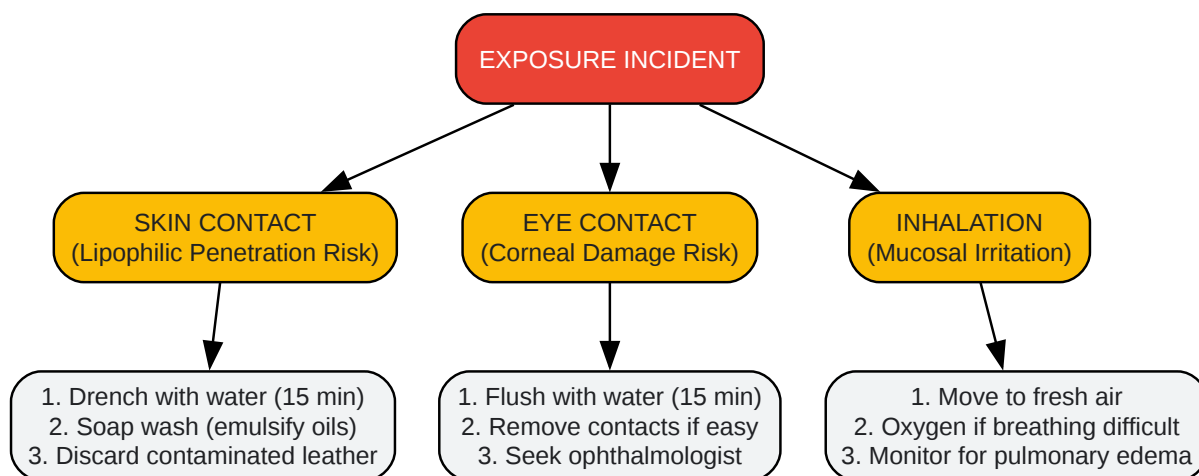
- **4-Chloro-1-methyl-1H-indole** (1.0 eq)[1]
- n-Butyllithium (1.1 eq, 1.6M in hexanes)
- Anhydrous THF (0.5 M concentration relative to substrate)[1]
- Electrophile (e.g., DMF for formylation) (1.2 eq)

Step-by-Step Methodology:

- Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon for 15 minutes.
- Solvation: Dissolve **4-Chloro-1-methyl-1H-indole** in anhydrous THF. Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent benzylic lithiation on the N-methyl group, though C2 is kinetically favored.
- Deprotonation: Add n-BuLi dropwise via syringe over 10 minutes. The solution may turn yellow/orange, indicating the formation of the lithiated species.[1]
- Incubation: Stir at -78 °C for 45 minutes.
- Trapping: Add the electrophile (e.g., DMF) dropwise.[1]
- Quench: Allow the reaction to warm to 0 °C over 1 hour, then quench with saturated aqueous NH<sub>4</sub>Cl.
- Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.

## Part 5: Emergency Response & Hierarchy of Controls

In the event of exposure, the lipophilicity of the compound dictates immediate decontamination to prevent systemic uptake.[1]



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Figure 2: Emergency response decision tree emphasizing rapid decontamination.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77801-91-3, **4-Chloro-1-methyl-1H-indole**. Retrieved from [[Link](#)]
- Xu, Z., et al. (2023). Effect of "magic chlorine" in drug discovery: an in silico approach. RSC Advances. Retrieved from [[Link](#)]
- Harada, S., et al. (2025). Selective C5-functionalization of indoles using copper catalysts. ScienceDaily / Chiba University.[1] Retrieved from [[Link](#)]

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- [1. fishersci.com](https://www.fishersci.com) [fishersci.com]
- [2. tcichemicals.com](https://www.tcichemicals.com) [tcichemicals.com]
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